molecular formula C11H10ClNO B1425050 2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide CAS No. 1311316-17-2

2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide

Cat. No. B1425050
M. Wt: 207.65 g/mol
InChI Key: HYXLZQHFKKZOSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide” is a chemical compound with the CAS Number: 1311316-17-2 . It has a molecular weight of 207.66 . The compound is commonly known as ACN or Propargylchloroacetamide. It is primarily used in scientific experiments.


Molecular Structure Analysis

The IUPAC name of the compound is 2-chloro-N-(3-phenyl-2-propynyl)acetamide . The InChI code is 1S/C11H10ClNO/c12-9-11(14)13-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,8-9H2,(H,13,14) .


Physical And Chemical Properties Analysis

The compound is in powder form . The storage temperature and shipping temperature are normal .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Analgesic and Anti-Inflammatory Activities : Novel derivatives synthesized from 2-chloro-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide showed potent analgesic and anti-inflammatory activities. One specific compound, 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, demonstrated remarkable potency (Alagarsamy et al., 2015).

  • DPPH Scavenging, Analgesic and Anti-Inflammatory Agent : Another study explored 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, synthesized using 2-chloro-N-(pyrazin-2-yl)acetamide, for its in vitro antioxidant, analgesic, and anti-inflammatory properties (Nayak et al., 2014).

  • Antibacterial Agents : Derivatives of 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, synthesized for antibacterial activity, demonstrated significant results (Ramalingam et al., 2019).

Physicochemical Studies

  • Conformational Study : The conformations of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides were studied using the dipole moment method and quantum chemical calculations (Ishmaeva et al., 2015).

Herbicidal Applications

  • Herbicidal Activity : N-(1-Arylethenyl)-2-chloroacetamides, including derivatives of 2-chloro-N-(2-methyl-1-phenylpropen-1-yl)acetamide, were synthesized and found highly effective against upland weeds (Okamoto et al., 1991).

Antioxidant Properties

  • Antioxidant Activity : The synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives from 2-chloroacetamide derivatives revealed considerable antioxidant activity in various compounds (Gopi & Dhanaraju, 2020).

properties

IUPAC Name

2-chloro-N-(3-phenylprop-2-ynyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c12-9-11(14)13-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,8-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXLZQHFKKZOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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